8-Chloroxanthine

Description

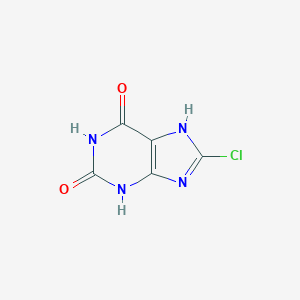

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPCWWUKRLUQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929020 | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.167 mg/mL at 20 °C | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13548-68-0 | |

| Record name | 8-Chloro-3,9-dihydro-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13548-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013548680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-CHLOROXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloro-9H-purine-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

8-Chloroxanthine: A Technical Guide to its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroxanthine is a synthetic purine derivative belonging to the xanthine family. Its structure is characterized by a chlorine atom at the 8-position of the xanthine core. This modification significantly influences its chemical and biological properties compared to naturally occurring xanthines like caffeine and theophylline. This technical guide provides a comprehensive overview of the fundamental properties, structure, and known biological activities of this compound, presenting available data in a structured format to support research and drug development endeavors.

Chemical Structure and Properties

This compound is structurally distinct from its more commonly studied counterpart, 8-Chlorotheophylline, by the absence of methyl groups at the N1 and N3 positions of the purine ring. This fundamental difference impacts its polarity, solubility, and biological interactions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| IUPAC Name | 8-chloro-3,7-dihydropurine-2,6-dione | PubChem[1] |

| CAS Number | 13548-68-0 | PubChem[1] |

| Molecular Formula | C₅H₃ClN₄O₂ | PubChem[1] |

| Molecular Weight | 186.55 g/mol | PubChem[1] |

| Appearance | White to light yellow crystal powder (for related compounds) | ECHEMI (for 8-Chlorotheophylline) |

| Melting Point | >300 °C (Decomposes) | Estimated from related compounds |

| Solubility | Slightly soluble in water; Soluble in alkaline solutions | General xanthine properties |

| pKa | Data not readily available |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of 8-substituted xanthines, including this compound, typically involves the chlorination of a xanthine precursor. While a specific detailed protocol for this compound is not widely published, a general approach involves the reaction of xanthine with a chlorinating agent.

General Experimental Protocol: Chlorination of Xanthine

A common method for the synthesis of 8-haloxanthines is the Traube synthesis, which involves the cyclization of a substituted diaminouracil. Alternatively, direct chlorination of xanthine can be achieved, though this may lead to a mixture of products. A generalized procedure for the synthesis of an 8-haloxanthine is outlined below.

Materials:

-

Xanthine

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), phosphorus oxychloride (POCl₃))

-

Anhydrous solvent (e.g., sulfolane, toluene)

-

Base (e.g., sodium hydroxide for workup)

-

Acid (e.g., hydrochloric acid for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, the starting material (e.g., a 5,6-diaminouracil derivative for Traube synthesis, or xanthine for direct chlorination) is suspended in an anhydrous solvent.

-

Addition of Reagents: The chlorinating agent is added portion-wise to the suspension. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess solvent and volatile reagents are removed under reduced pressure. The residue is then dissolved in an aqueous basic solution (e.g., 1M NaOH) and subsequently precipitated by the addition of acid (e.g., concentrated HCl) to adjust the pH to approximately 2.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Xanthine derivatives are well-known for their activity as antagonists of adenosine receptors. The substitution at the 8-position plays a crucial role in determining the affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

While specific binding affinity data for this compound is scarce in the readily available literature, it is expected to act as an adenosine receptor antagonist. The potency and selectivity would need to be determined through radioligand binding assays. The general mechanism of action for xanthine antagonists involves the competitive blockade of adenosine receptors, thereby inhibiting the downstream signaling pathways initiated by adenosine.

Adenosine signaling plays a key role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound could potentially modulate these processes. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a foundational molecule within the vast family of xanthine derivatives. While its direct therapeutic applications have been less explored compared to its methylated analogs like 8-Chlorotheophylline, its unique structural properties make it a valuable scaffold for medicinal chemistry and drug discovery. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding affinities to adenosine receptor subtypes and its potential as a lead compound for the development of novel therapeutics. The experimental approaches outlined in this guide provide a framework for future investigations into this intriguing molecule.

References

The Dual-Pronged Mechanism of 8-Chloroxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroxanthine, also known as 8-chlorotheophylline, is a synthetic methylxanthine derivative with a well-established role as a central nervous system stimulant. It is a key component of the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of diphenhydramine.[1][2][3] The pharmacological effects of this compound are primarily attributed to its action on two key molecular targets: adenosine receptors and phosphodiesterase (PDE) enzymes. This technical guide provides an in-depth exploration of these mechanisms, supported by available data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanisms of Action

This compound exerts its physiological effects through two primary, interconnected mechanisms:

-

Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial neuromodulatory role, generally exerting inhibitory effects on neuronal firing. By blocking adenosine receptors, this compound effectively reverses this inhibition, leading to increased neuronal excitability and central nervous system stimulation.[1][2][3]

-

Phosphodiesterase (PDE) Inhibition: In common with other xanthine derivatives, this compound is a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular levels of these cyclic nucleotides, leading to a variety of downstream cellular responses, including smooth muscle relaxation.

Quantitative Analysis of Receptor and Enzyme Interactions

While specific quantitative binding affinity (Ki) and inhibitory concentration (IC50) values for this compound across all adenosine receptor subtypes and phosphodiesterase isoforms are not extensively documented in publicly available literature, data for the closely related and well-characterized xanthines, theophylline and caffeine, provide a valuable comparative framework. It is anticipated that this compound exhibits a similar profile of non-selective, micromolar affinity for adenosine receptors and broad-spectrum PDE inhibition.

Table 1: Comparative Binding Affinities (Ki) of Theophylline and Caffeine for Human Adenosine Receptor Subtypes

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki |

| Theophylline | 11,000 | 45,000 | Data Not Available | Data Not Available |

| Caffeine | 12,000 - 50,000 | 2,400 - 40,000 | 13,000 - 100,000 | > 100,000 |

Data compiled from various structure-activity relationship studies on 8-substituted xanthines.[4] Values can vary based on experimental conditions.

Table 2: Comparative Inhibitory Potency (IC50) of Theophylline and Caffeine against Phosphodiesterase Isoforms

| Compound | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Theophylline | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 |

| Caffeine | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 | ~100-1000 |

Note: Theophylline and caffeine are generally considered weak, non-selective PDE inhibitors with IC50 values typically in the high micromolar range.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound initiates distinct but often convergent signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of xanthine derivatives like this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype (e.g., A1).

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the adenosine receptor of interest (e.g., HEK-293 cells transfected with the human A1 adenosine receptor).

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]DPCPX for A1 receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., 10 µM NECA) or a selective antagonist for the receptor subtype.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.3% polyethyleneimine (PEI).

-

Cell Harvester and Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

-

Assay Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 10-10 M to 10-4 M).

-

Total Binding Wells: Add 50 µL of assay buffer.

-

Non-specific Binding Wells: Add 50 µL of the non-specific binding control.

-

Test Compound Wells: Add 50 µL of serially diluted this compound.

-

-

Reaction Initiation: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells, followed by 100 µL of the membrane suspension to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 of this compound against a specific PDE isoform.

Materials:

-

Recombinant PDE Enzyme: Purified enzyme for the isoform of interest.

-

Substrate: cAMP or cGMP.

-

5'-Nucleotidase: To convert the product of the PDE reaction (5'-AMP or 5'-GMP) to a nucleoside and inorganic phosphate.

-

Phosphate Detection Reagent: (e.g., Malachite Green-based reagent).

-

Test Compound: this compound.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

96-well Microplate and Plate Reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the PDE enzyme, substrate, 5'-nucleotidase, and serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, this compound (or vehicle for control), and the PDE enzyme.

-

Reaction Initiation: Add the substrate (cAMP or cGMP) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Second Enzymatic Step: Add 5'-nucleotidase to each well and incubate for an additional period (e.g., 15 minutes) to convert the 5'-monophosphate to inorganic phosphate.

-

Detection: Add the phosphate detection reagent to each well and incubate for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

Conclusion

This compound's mechanism of action is characterized by a dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. While it is a well-established compound, a comprehensive quantitative characterization of its interaction with all adenosine receptor subtypes and PDE isoforms remains an area for further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such studies, which would contribute to a more complete understanding of the pharmacological profile of this widely used xanthine derivative. This knowledge is essential for the rational design of future therapeutic agents targeting the adenosinergic and cyclic nucleotide signaling pathways.

References

8-Chloroxanthine: A Technical Guide to its Function as an Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroxanthine, chemically known as 8-chloro-1,3-dimethylxanthine or 8-chlorotheophylline, is a derivative of the xanthine class of compounds, which are well-established as non-selective antagonists of adenosine receptors.[1][2] While its physiological effects are comparable to those of caffeine, its primary application in pharmacology has been as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine to counteract sedative side effects.[1][2] The addition of the chlorine atom at the 8-position primarily increases the acidity of the xanthine molecule, facilitating the formation of a stable salt with diphenhydramine, rather than conferring enhanced potency or selectivity for adenosine receptor subtypes.[2][3] This technical guide provides a comprehensive overview of this compound's role as an adenosine receptor antagonist, detailing the underlying signaling pathways, relevant experimental protocols for its characterization, and a comparative analysis of its potential activity based on structurally related compounds. Although direct quantitative binding data for this compound is not extensively available in the public domain, this document serves as a foundational resource for researchers interested in its pharmacological profile.

Introduction to Adenosine Receptors and Xanthine Antagonism

Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes by activating four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4] These receptors are integral in the regulation of cardiovascular, neurological, inflammatory, and immune responses.[4] Xanthine alkaloids, such as caffeine and theophylline, are structurally similar to adenosine and act as non-selective competitive antagonists at these receptors.[5] this compound, as a member of this family, is presumed to share this mechanism of action, exerting its stimulant and other physiological effects by blocking the binding of endogenous adenosine to its receptors.[1][6]

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound interferes with key intracellular signaling cascades. The A1 and A3 receptors primarily couple to inhibitory G-proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G-proteins (Gs). The A2B receptor can also couple to Gq proteins.

A1 and A3 Receptor Signaling

Activation of A1 and A3 adenosine receptors by adenosine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC) and modulate ion channel activity. This compound, by blocking these receptors, prevents these inhibitory downstream effects.

A2A and A2B Receptor Signaling

Conversely, adenosine binding to A2A and A2B receptors stimulates adenylyl cyclase via Gs proteins, leading to an increase in intracellular cAMP levels and subsequent PKA activation. The A2B receptor can also activate the PLC pathway through Gq coupling. By antagonizing these receptors, this compound blocks these stimulatory effects.

Quantitative Data and Comparative Analysis

| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (>µM) |

| Theophylline | 20-30 | ~20 | ~15 | >100 |

| Caffeine | 90-110 | ~80 | ~30 | >100 |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

Data for Theophylline and Caffeine are derived from studies on rat brain preparations and human cell lines and represent approximate values for comparative purposes.[5][7]

Logical Relationship of Xanthine Derivatives

This compound is a synthetic derivative of theophylline, which itself is a dimethylated derivative of the parent purine, xanthine. This structural relationship underpins their shared mechanism of action as adenosine receptor antagonists.

Experimental Protocols

To quantitatively assess the interaction of this compound with adenosine receptors, standardized in vitro assays are employed. The following are generalized protocols for determining its binding affinity and functional antagonism.

Competitive Radioligand Binding Assay

This assay determines the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

A suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

This compound (test compound).

-

A non-specific binding control (e.g., Theophylline at a high concentration).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound. Resuspend cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or a concentration of this compound.

-

Incubation: Initiate the reaction by adding the membrane suspension to all wells. Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound. Determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced stimulation (for A2A/A2B) or inhibition (for A1/A3) of adenylyl cyclase, quantifying its functional potency (IC50).

Materials:

-

Whole cells expressing the adenosine receptor subtype of interest.

-

A suitable adenosine receptor agonist (e.g., NECA).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

Methodology:

-

Cell Plating: Seed cells in a suitable microplate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Agonist Stimulation: Add the adenosine agonist at a concentration that elicits a submaximal response (e.g., EC80) to stimulate or inhibit cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

This compound is a recognized adenosine receptor antagonist belonging to the xanthine family. While its primary pharmacological role has been historically linked to its use in combination pharmaceuticals, its fundamental mechanism of action lies in the non-selective blockade of A1, A2A, A2B, and A3 adenosine receptors. The lack of specific quantitative binding and functional data in the current literature presents an opportunity for further research to fully characterize its receptor interaction profile. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. A thorough understanding of its affinity and selectivity is crucial for exploring any potential therapeutic applications beyond its current use and for elucidating the full spectrum of its pharmacological effects.

References

- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Physiological Landscape of 1,3-Dimethyl-8-Chloroxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-8-chloroxanthine, also known as 8-chlorotheophylline, is a synthetic derivative of xanthine, structurally related to well-known methylxanthines like caffeine and theophylline.[1][2][3][4] While it shares the characteristic stimulant properties of this class of compounds, its physiological effects are nuanced, stemming from a dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4] This technical guide provides an in-depth exploration of the physiological effects of 1,3-dimethyl-8-chloroxanthine, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support further research and drug development endeavors.

Historically, 1,3-dimethyl-8-chloroxanthine has been widely used in combination with the antihistamine diphenhydramine in the antiemetic medication dimenhydrinate.[1][2] In this formulation, its primary role is to counteract the sedative effects of diphenhydramine.[1][2] The chloro-modification at the 8-position was not primarily for pharmacological properties but to increase the acidity of the xanthine amine group, facilitating the formation of a co-salt with diphenhydramine.[2]

Core Mechanisms of Action

The physiological effects of 1,3-dimethyl-8-chloroxanthine are primarily attributed to two distinct molecular mechanisms:

-

Adenosine Receptor Antagonism: As a competitive antagonist, it blocks the binding of adenosine to its G protein-coupled receptors (GPCRs), namely the A1, A2A, A2B, and A3 subtypes. Adenosine is a ubiquitous signaling molecule that typically exerts inhibitory effects in the central nervous system (CNS). By blocking these receptors, 1,3-dimethyl-8-chloroxanthine effectively reduces the inhibitory tone, leading to a net stimulant effect. This antagonism is the principal mechanism behind its ability to counteract drowsiness.[3]

-

Phosphodiesterase (PDE) Inhibition: This compound also inhibits the activity of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting their degradation, 1,3-dimethyl-8-chloroxanthine leads to an accumulation of cAMP and cGMP, which in turn activates various downstream signaling pathways. This mechanism is thought to contribute to its effects on smooth muscle relaxation, including bronchodilation.[5]

Quantitative Pharmacological Data

A comprehensive understanding of the potency and selectivity of 1,3-dimethyl-8-chloroxanthine requires quantitative data on its interaction with its molecular targets. The following tables summarize the available data from various in vitro studies.

Table 1: Adenosine Receptor Binding Affinities (Ki)

| Receptor Subtype | Test Species | Ki (µM) | Reference |

| A1 | Rat | Data Not Available | |

| A2A | Rat | Data Not Available | |

| A2B | Human | Data Not Available | |

| A3 | Human | Data Not Available |

Table 2: Phosphodiesterase Inhibition (IC50)

| PDE Isoform | Test Species | IC50 (µM) | Reference |

| PDE1 | Bovine | Data Not Available | |

| PDE2 | Bovine | Data Not Available | |

| PDE3 | Human | Data Not Available | |

| PDE4 | Human | Data Not Available | |

| PDE5 | Human | Data Not Available |

Note: Specific IC50 values for 1,3-dimethyl-8-chloroxanthine against various PDE isoforms are not well-documented in publicly available literature.

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Value | Route of Administration | Reference |

| Bioavailability | Human | 42% to 62% (as part of dimenhydrinate) | Oral | [8] |

| Cmax | Human | Not specified for 8-chlorotheophylline alone | Oral | [8] |

| Tmax | Human | 2 to 3 hours (for diphenhydramine in dimenhydrinate) | Oral | [8] |

| Elimination Half-life | Human | 4 to 6 hours (for diphenhydramine in dimenhydrinate) | Oral | [9] |

| Blood-Brain Barrier Penetration | Mouse | Poor | Not specified | [1][2] |

Note: The pharmacokinetic data for 1,3-dimethyl-8-chloroxanthine is primarily derived from studies of dimenhydrinate, where it is co-administered with diphenhydramine.[8][9] Data for the isolated compound is limited.

Physiological Effects

Central Nervous System

The primary physiological effect of 1,3-dimethyl-8-chloroxanthine on the CNS is stimulation, manifesting as increased alertness and a counteraction of drowsiness.[3] This is a direct consequence of its adenosine receptor antagonism. However, unlike caffeine, it does not appear to produce significant hyperlocomotion in mice at typical doses.[1][2] This may be attributed to its poor penetration of the blood-brain barrier.[1][2]

Respiratory System

As a phosphodiesterase inhibitor, 1,3-dimethyl-8-chloroxanthine is expected to induce smooth muscle relaxation, which can lead to bronchodilation.[5] This property is shared with other methylxanthines like theophylline, which is a well-established treatment for respiratory conditions such as asthma.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the physiological effects of 1,3-dimethyl-8-chloroxanthine.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[7]

-

Test compound: 1,3-dimethyl-8-chloroxanthine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

Wash Buffer: Ice-cold assay buffer.[10]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[10]

-

Scintillation counter.[10]

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[10]

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a non-radiolabeled ligand like theophylline), and the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁴ M).[10]

-

Reaction Initiation: Add a specific concentration of the radioligand (near its Kd value) to all wells, followed by the addition of the cell membrane preparation. The final assay volume is typically 200 µL.[10]

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[10]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[10]

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[10]

-

Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding and test compound wells. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the displacement curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. 8-Chlorotheophylline [medbox.iiab.me]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]

- 9. [Pharmacokinetics and bioavailability of diphenhydramine in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloroxanthine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 8-chloroxanthine derivatives, a class of compounds with significant pharmacological interest. Due to their structural similarity to endogenous purines, these molecules, particularly derivatives of theophylline and caffeine, serve as valuable scaffolds in medicinal chemistry. They are key intermediates in the development of various therapeutic agents, including adenosine receptor antagonists and anti-emetics.[1][2][3] This document details established synthetic protocols, presents characterization data in a structured format, and illustrates key chemical transformations and biological pathways.

Synthesis of this compound Derivatives

The primary route to this compound derivatives involves the direct chlorination of a xanthine precursor at the C8 position. The most common starting materials are theophylline and caffeine, leading to 8-chlorotheophylline and 8-chlorocaffeine, respectively.

Synthesis of 8-Chlorotheophylline

8-Chlorotheophylline (1,3-dimethyl-8-chloroxanthine) is a key intermediate and is notably used in combination with diphenhydramine to form the anti-emetic drug dimenhydrinate (Dramamine).[3] Its synthesis is typically achieved by the chlorination of theophylline.

A common and environmentally conscious method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium.[4][5] This approach avoids the use of more hazardous reagents like chlorine gas.

Experimental Protocol: Synthesis of 8-Chlorotheophylline via N-Chlorosuccinimide [4]

-

Reaction Setup: Theophylline is dissolved in water.

-

Chlorination: N-chlorosuccinimide (in a molar ratio of 1:1 to 1.1 with theophylline) is added dropwise to the solution over a period of 60 to 120 minutes. The reaction temperature is maintained between 50 and 80°C.

-

Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC). Additional portions of NCS (0.1 to 0.2 molar equivalents) may be added until the theophylline starting material is no longer detectable.

-

pH Adjustment & Isolation: The pH of the reaction mixture is controlled to be between 6 and 7. Upon cooling to room temperature, the crude 8-chlorotheophylline precipitates as an off-white solid.

-

Purification: The crude product is filtered and washed. For further purification, it is dissolved in a 5% aqueous sodium hydroxide solution at 60-80°C. The pH is then adjusted to 3-3.5 with 10% dilute hydrochloric acid, causing the purified 8-chlorotheophylline to precipitate as a white solid. The final product is obtained after filtering and washing.

An alternative method utilizes chlorine gas in a chlorinated hydrocarbon solvent.[6]

Experimental Protocol: Synthesis of 8-Chlorotheophylline via Chlorine Gas [6]

-

Reaction Setup: Anhydrous theophylline is suspended in 1,1,2,2-tetrachloroethane. A small amount of thionyl chloride may be added to remove any residual moisture.

-

Chlorination: Dry chlorine gas is bubbled through the suspension at a temperature of 10-40°C until the reaction is complete.

-

Work-up: The reaction mixture is then treated to yield the product. A specific work-up involves reducing the temperature to below 30°C and adjusting the pH to 3-3.5 with 10% sulfuric acid, followed by stirring for 10 minutes.

-

Isolation: The product is isolated by centrifugation, followed by washing and drying.

Synthesis of 8-Chlorocaffeine

Similar to 8-chlorotheophylline, 8-chlorocaffeine can be synthesized by the direct halogenation of caffeine. N-chlorosuccinimide is a commonly used reagent for this transformation.[7]

Experimental Protocol: Synthesis of 8-Chlorocaffeine [7]

A general method involves reacting caffeine with N-chlorosuccinimide. While the specific reaction conditions from the primary literature can vary, a representative procedure would involve dissolving caffeine in a suitable solvent and reacting it with NCS, likely with heating, followed by purification of the resulting 8-chlorocaffeine.

Synthesis of Further Derivatives

8-Chloroxanthines are versatile intermediates for creating a diverse library of compounds through nucleophilic substitution reactions at the C8 position. The electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups facilitates the displacement of the chloride ion.

For instance, 8-chlorotheophylline can be reacted with 4-amino acetophenone to form an amine-linked derivative, which can then be used to synthesize chalcones, pyrimidines, and pyrazoline derivatives.[8]

Experimental Protocol: Synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione [8]

-

Reaction Setup: 8-Chlorotheophylline (1 equivalent) and 4-amino acetophenone (1 equivalent) are dissolved in tetrahydrofuran (THF).

-

Base Addition: Triethylamine (a slight excess) is added to the mixture.

-

Reaction: The mixture is refluxed for 24 hours, with the reaction progress monitored by TLC.

-

Work-up and Isolation: The reaction is neutralized with glacial acetic acid. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the product.

The following diagram illustrates the general synthetic pathways described:

Caption: Synthetic routes to 8-chloroxanthines and their subsequent derivatization.

Characterization of this compound Derivatives

A combination of spectroscopic and physical methods is employed to confirm the structure and purity of synthesized this compound derivatives.

Physical Properties

The physical properties, such as melting point and yield, are crucial initial indicators of product identity and reaction efficiency.

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 8-Chlorotheophylline | Theophylline | N-Chlorosuccinimide | 88-90 | >300 (decomposes) | [4] |

| 8-Chlorotheophylline | Theophylline | Chlorine Gas | 88 | 301-302 (decomposes) | [6] |

| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 8-Chlorotheophylline | 4-amino acetophenone | 79 | 176-179 | [8] |

Spectroscopic Data

Spectroscopic techniques provide detailed structural information. Key methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

FT-IR Spectroscopy: This technique is used to identify characteristic functional groups.

| Compound | Key FT-IR Peaks (cm⁻¹) | Reference |

| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 3361 (N-H), 3130 (C-H arom.), 2983, 2883 (C-H ali.), 1716, 1700 (C=O), 1635 (C=C), 1519 (C=N) | [8] |

| 8-(4-((E)-3-(4-hydroxy-3-methoxyphenyl) acryloyl) phenylamino)-1,3-dimethyl-1H-purine -2,6 (3H,7H)-dione | 3437 (O-H), 3336 (N-H), 1668 (C=O chalcone), 1516 (C=C chalcone) | [8] |

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Reference |

| 8-(4-((E)-3-(4-hydroxy-3-methoxyphenyl) acryloyl) phenylamino)-1,3-dimethyl-1H-purine -2,6 (3H,7H)-dione | 3.21 (s, 3H, N₁-CH₃), 3.60 (s, 3H, N₃-CH₃), 3.80 (s, 3H, OCH₃), 6.54-7.44 (m, 7H, arom.), 7.64, 7.66 (d, 1H, J=15.9 Hz), 8.0, 8.03 (d, 1H, J=15.9 Hz), 9.64 (s, br, 1H, N₁₀H), 9.84 (s, 1H, OH), 12.46 (s, br, 1H, N₉H) | [8] |

Mass Spectrometry: This technique confirms the molecular weight of the synthesized compounds.[9]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 |

| 8-Chlorocaffeine | C₈H₉ClN₄O₂ | 228.64 |

Biological Activity and Signaling Pathways

Xanthine derivatives are well-known for their biological activities, primarily as adenosine receptor antagonists.[1] Adenosine is a nucleoside that modulates various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

8-Chlorotheophylline, for example, acts as a central nervous system stimulant by blocking adenosine receptors.[3] This blockade leads to an increase in neuronal firing. This mechanism is therapeutically exploited in dimenhydrinate, where the stimulant properties of 8-chlorotheophylline counteract the drowsiness induced by diphenhydramine.[3]

The following diagram illustrates the mechanism of action of this compound derivatives as adenosine receptor antagonists.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 5. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 6. CN102875553A - Preparation process for 8-chlorotheophylline and intermediate 7,8-dichlorotheophylline thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]

- 9. 8-Chlorotheophylline [webbook.nist.gov]

The Stimulatory Role of 8-Chloroxanthine in the Central Nervous System: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroxanthine, also known as 8-chlorotheophylline, is a methylated xanthine derivative with a well-established role as a central nervous system (CNS) stimulant.[1][2][3] Structurally similar to caffeine and theophylline, this compound exerts its physiological effects primarily through the antagonism of adenosine receptors.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and associated signaling pathways related to the CNS stimulatory properties of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism underlying the CNS stimulant effects of this compound is its action as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine nucleoside that plays a crucial neuromodulatory role, generally exerting inhibitory effects on neuronal activity. By binding to and blocking adenosine receptors, this compound mitigates the sedative and inhibitory effects of adenosine, leading to a state of increased neuronal excitability and CNS stimulation.

Table 1: Comparative Adenosine A1 Receptor Binding Affinity of Theophylline

| Compound | Kᵢ (μM) for [³H]Cyclohexyladenosine Binding (A1 Receptor) |

| Theophylline | 10 |

Data sourced from Snyder et al. (1981).[4][5][6][7][8]

This foundational work suggests that the CNS stimulant properties of xanthines like this compound are directly linked to their ability to block A1 adenosine receptors.

Secondary Mechanism: Phosphodiesterase Inhibition

In addition to adenosine receptor antagonism, xanthine derivatives are known to act as inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these second messengers, which can potentiate the effects of various neurotransmitters and hormones, contributing to an overall stimulatory effect. However, the concentration of xanthines required for significant PDE inhibition is generally higher than that required for adenosine receptor antagonism. Specific IC50 values for this compound's activity on different PDE isoforms are not extensively reported in the literature, suggesting that adenosine receptor antagonism is its primary mechanism of action at typical physiological concentrations.

Experimental Evidence: Locomotor Activity Studies

The CNS stimulant effects of this compound have been demonstrated in preclinical models, most notably through the assessment of locomotor activity in mice. Increased locomotor activity is a well-accepted indicator of CNS stimulation. A study by Halpert et al. (2003) investigated the effects of 8-chlorotheophylline on locomotor activity.[9]

Table 2: Effect of 8-Chlorotheophylline on Locomotor Activity in Mice

| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Arbitrary Units) |

| Vehicle | - | ~1500 |

| 8-Chlorotheophylline | 23.0 | ~2500 |

| 8-Chlorotheophylline | 27.6 | ~2800 |

| 8-Chlorotheophylline | 32.2 | ~2700 |

Data adapted from Halpert et al. (2003). The study found that 8-chlorotheophylline significantly enhanced locomotor activity compared to vehicle control.[9]

These findings provide quantitative evidence for the in vivo stimulatory effects of this compound.

Signaling Pathways

The CNS stimulation induced by this compound can be understood through its impact on key signaling pathways.

Adenosine Receptor Antagonism Pathway

By blocking A1 and A2A adenosine receptors, this compound disinhibits adenylyl cyclase, leading to increased production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately leading to increased neuronal excitability and neurotransmitter release. A crucial consequence of A2A receptor antagonism in the striatum is the potentiation of dopamine D2 receptor signaling, which is a key contributor to the psychostimulant effects of xanthines.

Caption: Adenosine Receptor Antagonism by this compound.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This protocol is adapted from Snyder et al. (1981) and is suitable for determining the binding affinity of xanthine derivatives to A1 adenosine receptors.[4][5][6][7][8]

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[³H]Cyclohexyladenosine ([³H]CHA) as the radioligand

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris·HCl, pH 7.7

-

Wash Buffer: Ice-cold 50 mM Tris·HCl, pH 7.7

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and vials

-

Bovine serum albumin (BSA)

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in 50 volumes of ice-cold 50 mM Tris·HCl (pH 7.7). Centrifuge the homogenate at 50,000 x g for 10 minutes. Resuspend the pellet in the same buffer and centrifuge again. The final pellet is resuspended in fresh buffer to a protein concentration of approximately 10 mg/mL.

-

Binding Assay: In a final volume of 2 mL, incubate rat brain membranes (0.2-0.4 mg of protein) with 1.0 nM [³H]CHA in 50 mM Tris·HCl buffer (pH 7.7) containing 1 unit of adenosine deaminase per ml.

-

Competition Assay: To determine the Ki of this compound, perform the assay in the presence of various concentrations of the unlabeled drug (e.g., 10⁻⁹ to 10⁻⁴ M).

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent unlabeled adenosine agonist (e.g., 10 µM R-phenylisopropyladenosine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the competing ligand that displaces 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Locomotor Activity Assessment in Mice

This protocol is a generalized procedure for assessing the stimulant effects of a compound on locomotor activity in mice, based on common practices in behavioral pharmacology.

Materials:

-

Male albino mice (e.g., Swiss Webster)

-

This compound

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Open-field activity chambers equipped with infrared beams for automated tracking

-

Animal scale

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be maintained at a constant temperature and humidity with controlled lighting.

-

Habituation: On the day prior to testing, handle each mouse and place it in the activity chamber for a 30-minute habituation session to reduce novelty-induced hyperactivity on the test day.

-

Drug Administration: On the test day, weigh each mouse and administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response relationship.

-

Locomotor Activity Recording: Immediately after injection, place the mouse in the center of the open-field chamber. Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period, typically 30-60 minutes. Data is often collected in 5-minute bins to analyze the time course of the drug's effect.

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Caption: Workflow for Locomotor Activity Assessment.

Conclusion

This compound is a classic CNS stimulant that primarily functions as an adenosine receptor antagonist. Its ability to block the inhibitory effects of adenosine leads to increased neuronal activity and observable stimulant behaviors, such as increased locomotor activity. While its affinity for specific adenosine receptor subtypes and its potential role as a phosphodiesterase inhibitor require further detailed characterization, the existing evidence strongly supports its primary mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other xanthine derivatives in the context of CNS pharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine receptors in the central nervous system: relationship to the central actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine receptors and behavioral actions of methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pinpick.it [pinpick.it]

- 8. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 9. Dimenhydrinate produces a conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Fate of 8-Chloroxanthine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroxanthine, a chlorinated derivative of the xanthine scaffold, represents a molecule of significant interest in medicinal chemistry and pharmacology. As a structural analog of naturally occurring methylxanthines like caffeine and theophylline, it holds potential for diverse pharmacological activities. Understanding the metabolic pathways of this compound is paramount for elucidating its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy in therapeutic applications. This technical guide provides an in-depth exploration of the putative metabolic pathways of this compound, outlines detailed experimental protocols for their investigation, and presents a framework for the systematic analysis of its biotransformation.

While specific experimental data on the metabolism of this compound is limited in publicly available literature, this guide leverages established principles of drug metabolism and the known metabolic fates of structurally related xanthine derivatives to propose likely biotransformation routes. The methodologies and data presentation formats described herein are intended to serve as a comprehensive resource for researchers embarking on the metabolic characterization of this compound and similar compounds.

Putative Metabolic Pathways of this compound

The metabolism of xenobiotics, including this compound, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes primarily occur in the liver and are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] Based on the metabolism of theophylline and caffeine, the primary routes of this compound metabolism are anticipated to be N-demethylation and, to a lesser extent, oxidation.[2]

Phase I Metabolism:

The initial biotransformation of this compound is likely initiated by CYP enzymes, with CYP1A2 being a principal catalyst, and CYP2E1 potentially playing a secondary role.[3] The primary Phase I reactions are predicted to be:

-

N-Demethylation: The removal of methyl groups from the N1 and N3 positions of the xanthine ring is a common metabolic pathway for related compounds.[4] This would lead to the formation of 8-Chloro-1-methylxanthine and 8-Chloro-3-methylxanthine.

-

Oxidation: While the 8-position is blocked by a chlorine atom, other positions on the purine ring could be susceptible to hydroxylation.

-

Dechlorination: The carbon-chlorine bond may be subject to metabolic cleavage, leading to the formation of xanthine or its methylated derivatives. This is a less common but plausible pathway.

Phase II Metabolism:

The metabolites generated during Phase I, particularly hydroxylated derivatives, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion.[1] These reactions include:

-

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

The following diagram illustrates the putative metabolic pathway of this compound.

Experimental Protocols

To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the primary oxidative metabolites of this compound and the cytochrome P450 enzymes involved in their formation.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS)

-

Recombinant human CYP enzymes (CYP1A2, CYP2E1, CYP3A4, etc.)

-

Specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6)

Procedure:

-

Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

Enzyme Phenotyping:

-

Repeat the incubation using recombinant human CYP enzymes to identify the specific isoforms responsible for metabolite formation.

-

Conduct inhibition studies using specific CYP inhibitors to confirm the involvement of individual enzymes.

-

-

Data Analysis:

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

-

Determine the rate of disappearance of the parent compound and the formation of metabolites over time.

-

In Vivo Metabolism Study in a Rodent Model

Objective: To identify the major metabolites of this compound in vivo and determine their pharmacokinetic profiles.

Materials:

-

This compound

-

Test animals (e.g., Sprague-Dawley rats)

-

Vehicle for dosing (e.g., saline, PEG400)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies

-

Analytical standards for this compound and its putative metabolites

Procedure:

-

Dosing and Sample Collection:

-

Acclimate animals to metabolic cages.

-

Administer a single dose of this compound to the animals (e.g., via oral gavage or intravenous injection).

-

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel.

-

Collect urine and feces over a 24 or 48-hour period.

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Homogenize feces and extract with a suitable solvent.

-

Prepare plasma, urine, and fecal extracts for analysis.

-

-

Sample Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify this compound and its metabolites.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and its major metabolites using appropriate software (e.g., Phoenix WinNonlin).

-

-

Metabolite Identification:

-

Utilize high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of unknown metabolites.

-

Data Presentation

Quantitative data from metabolic studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | This compound Remaining (%) |

| 0 | 100.0 |

| 15 | 85.2 |

| 30 | 68.9 |

| 60 | 45.1 |

| t1/2 (min) | 55.8 |

| CLint (µL/min/mg protein) | 12.4 |

Table 2: Formation of this compound Metabolites in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) |

| 8-Chloro-1-methylxanthine | 15.3 |

| 8-Chloro-3-methylxanthine | 28.7 |

| Hydroxylated Metabolite | 5.1 |

Table 3: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats following a 10 mg/kg Oral Dose

| Parameter | This compound | 8-Chloro-3-methylxanthine |

| Cmax (ng/mL) | 850 | 230 |

| Tmax (h) | 1.0 | 2.0 |

| AUC0-inf (ng*h/mL) | 3400 | 1850 |

| t1/2 (h) | 3.5 | 5.2 |

Conclusion

The metabolic characterization of this compound is a critical step in its development as a potential therapeutic agent. This technical guide provides a comprehensive framework for investigating its biotransformation, from proposing putative metabolic pathways to detailing experimental protocols and data presentation formats. By employing the methodologies outlined herein, researchers can systematically elucidate the metabolic fate of this compound, thereby providing essential data to support its further development and ensure its safe and effective use. The proposed pathways, based on the metabolism of structurally similar xanthines, offer a robust starting point for these investigations. The successful execution of these studies will contribute significantly to our understanding of this promising molecule.

References

The Historical Development of 8-Chloroxanthine in Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroxanthine, a methylated xanthine derivative, holds a unique place in pharmacological history, not as a primary therapeutic agent itself, but as a crucial component in one of the earliest and most enduring remedies for motion sickness. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, its pivotal role in the formulation of dimenhydrinate, and its underlying mechanism of action as an adenosine receptor antagonist. While specific quantitative pharmacological data from the mid-20th century is scarce in readily available literature, this guide presents a thorough account of its qualitative development and includes contemporary data to provide a complete pharmacological profile.

Introduction: The Serendipitous Discovery of a CNS Stimulant's Utility

The story of this compound in pharmacology is intrinsically linked to the development of dimenhydrinate, a widely used antiemetic. In the late 1940s, researchers at Johns Hopkins Hospital were investigating the antihistamine diphenhydramine for its potential in treating allergies. A serendipitous observation revealed that a patient receiving the drug experienced significant relief from motion sickness. This accidental discovery led to the development of Dramamine, a combination of diphenhydramine and 8-chlorotheophylline (a salt of this compound), which was introduced to the market by G.D. Searle & Co. in 1949.[1][2]

The rationale for including this compound was to counteract the significant sedative side effects of diphenhydramine.[3][4] As a xanthine derivative, structurally similar to caffeine and theophylline, this compound possesses central nervous system (CNS) stimulant properties.[4] This strategic combination allowed for the effective management of motion sickness while mitigating the undesirable drowsiness, a formulation principle that has stood the test of time.

Synthesis of this compound: A Chemical Perspective

This compound, chemically known as 1,3-dimethyl-8-chloroxanthine, is a derivative of theophylline. The primary method for its synthesis involves the chlorination of theophylline at the 8-position. Historical methods often utilized caffeine as a starting material, which would be chlorinated to form 7,8-dichlorocaffeine, followed by hydrolysis to yield this compound.

A general historical synthesis approach is outlined below:

More contemporary methods may employ different chlorinating agents and reaction conditions to improve yield and safety.

Pharmacological Profile: Adenosine Receptor Antagonism

The primary mechanism of action of this compound, like other xanthines, is the antagonism of adenosine receptors.[5] Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity, primarily through A1 and A2A receptors in the CNS. By blocking these receptors, this compound inhibits the sedative and depressant effects of adenosine, leading to increased wakefulness and CNS stimulation.[5]

Quantitative Pharmacological Data

A comprehensive search of historical literature did not yield specific quantitative data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50), for this compound at adenosine receptors from the mid-20th century. The development of radioligand binding assays, which enabled the precise quantification of drug-receptor interactions, became more widespread in the latter half of the century.

To provide a quantitative context, the following table summarizes representative modern data for the binding affinities of theophylline, a closely related xanthine, at human adenosine receptors. It is important to note that these values may not directly reflect the specific affinities of this compound, but they offer a valuable point of comparison within the xanthine class.

| Compound | Receptor Subtype | Ki (nM) |

| Theophylline | Adenosine A1 | 13,000 |

| Theophylline | Adenosine A2A | 9,000 |

| Theophylline | Adenosine A2B | 15,000 |

| Theophylline | Adenosine A3 | >100,000 |

Data presented are representative values from contemporary studies and are intended for comparative purposes.

Experimental Protocols: Historical and Modern Approaches

Historical Methods for Assessing Pharmacological Activity

In the mid-20th century, the pharmacological activity of compounds like this compound was primarily assessed through in vivo and ex vivo functional assays. These methods focused on observing the physiological or behavioral effects of the drug rather than direct measurement of receptor binding.

Example of a historical experimental approach:

-

Animal Models: Researchers would have used animal models, such as mice or rats, to observe the stimulant effects of this compound. This could involve measuring changes in locomotor activity, respiratory rate, or the antagonism of sedative-induced sleep.

-

Isolated Organ Bath Experiments: To assess effects on smooth muscle, tissues such as guinea pig ileum or trachea would be suspended in an organ bath. The ability of this compound to antagonize adenosine-induced muscle relaxation would have provided evidence of its mechanism of action.

Modern Experimental Protocol: Radioligand Binding Assay

Contemporary pharmacological characterization of a compound like this compound would involve radioligand binding assays to determine its affinity for specific receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human adenosine A1 or A2A receptors are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors).

-

Competition Binding Assay: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the prepared cell membranes.

-

Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Quantitative Structure-Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8-Chloroxanthine and its Relationship to Caffeine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-chloroxanthine, elucidating its chemical properties, physiological effects, and its relationship to the metabolic pathways of caffeine. While structurally related as xanthine derivatives, this guide clarifies that this compound is not a metabolite of caffeine but rather a synthetic derivative of theophylline, a minor caffeine metabolite. We present detailed quantitative data on caffeine pharmacokinetics, in-depth experimental protocols for the analysis of these compounds, and visual diagrams of relevant signaling pathways and workflows to support researchers and professionals in drug development and metabolic studies.

Introduction: Caffeine and the Xanthine Family

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, known for its stimulant effects on the central nervous system.[1] It belongs to a class of compounds known as methylxanthines. Its physiological effects are primarily mediated through the antagonism of adenosine receptors.[1] Understanding the metabolism of caffeine is crucial for assessing its physiological impact, potential drug interactions, and for utilizing it as a probe for liver enzyme activity.

This compound, chemically known as 8-chlorotheophylline or 1,3-dimethyl-8-chloroxanthine, is also a stimulant of the xanthine chemical class with physiological effects similar to caffeine.[2][3][4][5][6] It is important to note that despite their structural similarities, this compound is not a naturally occurring metabolite of caffeine in humans. It is a synthetic compound, primarily used in combination with the antihistamine diphenhydramine in the antiemetic drug dimenhydrinate, where its stimulant properties counteract the sedative effects of diphenhydramine.[2][3][6] The "8-chloro" modification is primarily to increase the acidity of the xanthine amine group to facilitate the formation of a stable salt with diphenhydramine.[3]

This guide will first detail the metabolic pathways of caffeine, then clarify the synthetic origin and properties of this compound, and finally, provide detailed methodologies for their analysis and an overview of the relevant signaling pathways.

Caffeine Metabolism